N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a synthetic diamide derivative featuring two thiophene substituents and a hydroxylated pentyl chain. Its structure combines:
- Thiophene moieties: A thiophen-3-yl group on the pentyl chain and a thiophen-2-ylmethyl group on the terminal amide nitrogen. These aromatic heterocycles contribute to π-π stacking interactions and electronic modulation.
- Hydroxyalkyl chain: A 5-hydroxypentyl linker that enhances solubility and provides a site for functionalization.
This compound’s structural complexity suggests applications in materials science (e.g., conductive polymers) or medicinal chemistry (e.g., enzyme inhibition via thiophene interactions).
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c19-7-4-12(13-5-9-22-11-13)3-6-17-15(20)16(21)18-10-14-2-1-8-23-14/h1-2,5,8-9,11-12,19H,3-4,6-7,10H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWUSKRSZUAKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NCCC(CCO)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivatives, followed by the introduction of the hydroxyl group and the ethanediamide moiety. Common reagents used in these reactions include thiophene, hydroxylating agents, and ethanediamide precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[(thiophen-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thiophene rings.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-inflammatory Activity
Research indicates that compounds similar to N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(thiophen-2-yl)methyl]ethanediamide exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases. -
Anticancer Properties
Thiophene derivatives have been investigated for their anticancer activities. Studies show that modifications in the thiophene structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar moieties have demonstrated the ability to induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. -
Neuroprotective Effects
Some studies have explored the neuroprotective effects of thiophene-containing compounds. These compounds may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative conditions such as Alzheimer's disease.
Material Science Applications
-
Organic Electronics
The electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films and conduct electricity enhances their utility in these technologies. -
Sensors
Thiophene-based compounds have been utilized in the development of chemical sensors due to their sensitivity to various analytes. Their functionalization allows for selective detection of gases or biomolecules, contributing to advancements in environmental monitoring and medical diagnostics.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agents | |
| Anticancer therapies | ||
| Neuroprotective drugs | ||
| Material Science | Organic electronics (OLEDs, OPVs) | |
| Chemical sensors |
Case Studies
-
Case Study on Anti-inflammatory Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant inhibition of COX enzymes in vitro, leading to reduced production of pro-inflammatory cytokines. This positions the compound as a promising candidate for further development into therapeutic agents for conditions like arthritis. -
Case Study on Anticancer Potential
In vitro assays conducted on various cancer cell lines revealed that modifications to the thiophene structure enhanced cytotoxicity significantly compared to standard chemotherapeutics. The findings suggest that this compound could be explored as a novel anticancer drug with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the thiophene rings and hydroxyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
Thioamides vs. Ethanediamides
Thioamides, such as N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthyléthanethioamide (), replace oxygen with sulfur in the carbonyl group. Key differences:
Thioamides are often used in drug design for metabolic stability, whereas ethanediamides may favor crystallinity in materials .
Phthalimide Derivatives
3-Chloro-N-phenyl-phthalimide () shares an aromatic amide backbone but lacks thiophene substituents:
| Property | Target Compound | 3-Chloro-N-phenyl-phthalimide |
|---|---|---|
| Aromatic system | Thiophene (5-membered, S-containing) | Benzene (6-membered, no S) |
| Functional groups | Ethanediamide, hydroxyl | Chloro, phthalimide |
| Applications | Potential polymer precursors | Polyimide monomer synthesis |
The thiophene rings in the target compound may enhance conductivity in polymers compared to benzene-based phthalimides .
Thiophene-Containing Analogues
Thiophene derivatives are prevalent in optoelectronics and medicinal chemistry. For example, thiophene-based thioacylating agents () are used to synthesize thiopeptides. Comparisons include:
The target compound’s dual thiophene arrangement could enable unique charge-transfer properties in conductive materials .
Hydroxyalkyl Chain Analogues
Compounds with hydroxyalkyl linkers, such as polyol-containing pharmaceuticals, often exhibit improved solubility. The 5-hydroxypentyl chain in the target compound contrasts with shorter chains in analogs like N-méthylméthanesulfonamide ():
| Property | Target Compound | N-méthylméthanesulfonamide |
|---|---|---|
| Chain length | 5-carbon hydroxyalkyl | 1-carbon methyl |
| Solubility | Higher (more polar groups) | Lower |
| Flexibility | Increased conformational freedom | Rigid |
The extended chain may facilitate interactions with biological targets or polymer matrices .
Biological Activity
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a synthetic compound with potential biological activity. This article explores its chemical structure, synthesis, and biological implications, particularly focusing on its interaction with biological macromolecules and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by two thiophene rings and an ethanediamide backbone. Its molecular formula is , and it has a molecular weight of approximately 324.5 g/mol. The presence of hydroxyl and thiophene groups suggests potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₂S₂ |
| Molecular Weight | 324.5 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO, ethanol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiophene Derivatives : Starting from thiophene, bromination and subsequent Grignard reactions are employed to create the desired thiophene chains.
- Hydroxylation : The introduction of the hydroxyl group is achieved through oxidation reactions.
- Amidation : The final step involves coupling the thiophene derivatives with an appropriate amine to form the amide bond.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group may enhance hydrogen bonding capabilities, while the thiophene rings can participate in π-stacking interactions, facilitating binding to protein targets.
Case Studies and Research Findings
- Antioxidant Activity : In vitro studies have indicated that compounds with similar structures exhibit significant antioxidant properties. This activity is believed to arise from the ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research has shown that related thiophene compounds can inhibit pro-inflammatory cytokines. This suggests that this compound may possess similar anti-inflammatory properties.
- Potential as a Drug Candidate : Preliminary screenings indicate that this compound may act as a modulator for specific receptors involved in pain and inflammation pathways, making it a candidate for further pharmacological development.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide | Moderate anti-inflammatory |
| N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-pyrazol-1-ylbenzenesulfonamide | Strong enzyme inhibitor |
| N-(5-hydroxy-thiophene)-N'-[(phenyl)methyl]ethanediamide | Weak receptor antagonist |
Q & A
Q. What synthetic strategies are recommended for constructing the thiophene-containing backbone of this compound?
The synthesis of this compound involves multi-step organic reactions, including functionalization of thiophene rings and coupling via amide bonds. For example:
- Thiophene functionalization : Introduce hydroxyl and methyl groups via Friedel-Crafts alkylation or electrophilic substitution, leveraging the electron-rich nature of thiophene .
- Amide bond formation : Use coupling reagents like EDCI/HOBt or DCC to link the pentyl and methyl-thiophene moieties, ensuring minimal racemization .
- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures) to isolate high-purity intermediates .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination.
- Data collection : Use a synchrotron source or Mo-Kα radiation (λ = 0.71073 Å) to maximize resolution .
- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and Hirshfeld surface analysis .
- Software : WinGX or Olex2 for structure solution and visualization .
Q. What spectroscopic techniques are essential for characterizing its electronic properties?
- NMR : Use - and -NMR to confirm regiochemistry of thiophene substituents. For example, thiophene protons typically resonate at δ 6.5–7.5 ppm .
- FT-IR : Identify amide C=O stretches (~1650–1700 cm) and hydroxyl O-H stretches (~3200–3600 cm) .
- UV-Vis : Analyze π→π* transitions of thiophene rings (λ~250–300 nm) to assess conjugation effects .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the compound’s reactivity in nucleophilic environments?
- Methodology : Optimize geometry using the B3LYP functional with a 6-311++G(d,p) basis set. Include solvent effects (e.g., PCM for DMSO) .
- Reactivity analysis : Calculate Fukui indices () to identify nucleophilic sites. For instance, the hydroxyl group and thiophene sulfur atoms may show high electrophilicity .
- Validation : Compare computed IR spectra with experimental data to ensure accuracy (RMSD <10 cm) .
Q. What experimental controls are critical when analyzing contradictory bioactivity data across studies?
- Source verification : Confirm compound purity (≥95% via HPLC) and exclude batch-to-batch variability .
- Assay conditions : Standardize solvent (e.g., DMSO concentration ≤1%) and cell lines (e.g., HepG2 vs. HEK293 discrepancies may arise from metabolic differences) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish signal from noise in dose-response curves .
Q. How can isotopic labeling (e.g., ) elucidate metabolic degradation pathways?
- Synthesis : Incorporate -labeled thiophene or amide groups via modified Stille coupling or enzymatic transamination .
- Tracing : Use LC-MS/MS to track labeled fragments in hepatic microsome assays. For example, -thiophene oxidation to sulfoxides can indicate cytochrome P450 activity .
Q. What strategies mitigate challenges in molecular docking studies with flexible side chains?
- Conformational sampling : Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to identify dominant conformers .
- Docking protocols : Use AutoDock Vina with flexible residue settings for thiophene and hydroxyl groups. Validate with RMSD clustering (<2 Å) .
- Binding affinity : Compare MM-PBSA calculations with experimental IC values to refine docking poses .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility profiles?
- Solvent polarity : Test solubility in DMSO (high), ethanol (moderate), and water (low) to establish a logP-dependent trend .
- pH effects : Measure solubility at physiological pH (7.4) vs. acidic (e.g., gastric, pH 2). The hydroxyl group may enhance solubility via ionization .
- Crystalline vs. amorphous : Compare DSC thermograms; amorphous forms often exhibit higher apparent solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
